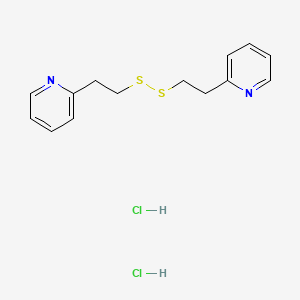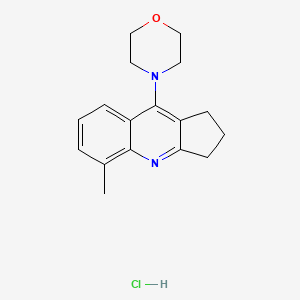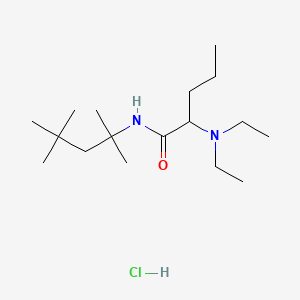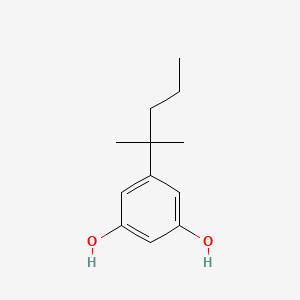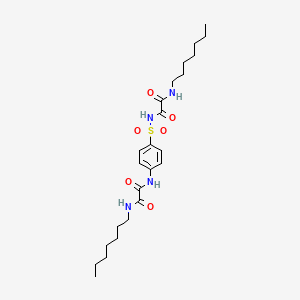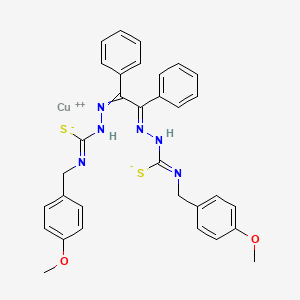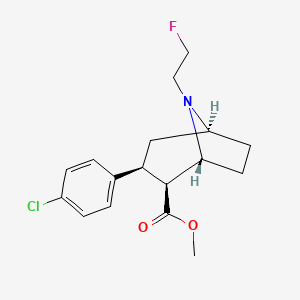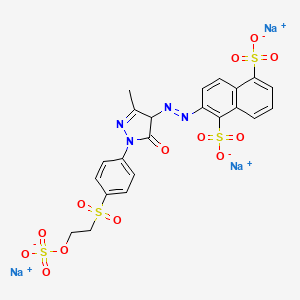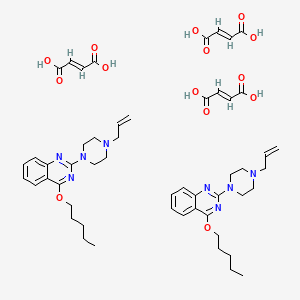![molecular formula C10H18N4O2S B12738910 (2R,7R)-11λ6-thia-1,8,10,12-tetrazatetracyclo[8.3.1.18,12.02,7]pentadecane 11,11-dioxide CAS No. 132316-51-9](/img/structure/B12738910.png)
(2R,7R)-11λ6-thia-1,8,10,12-tetrazatetracyclo[8.3.1.18,12.02,7]pentadecane 11,11-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,7R)-11λ6-thia-1,8,10,12-tetrazatetracyclo[8.3.1.18,12.02,7]pentadecane 11,11-dioxide is a complex chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetracyclic framework with multiple nitrogen atoms and a sulfur atom, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,7R)-11λ6-thia-1,8,10,12-tetrazatetracyclo[8.3.1.18,12.02,7]pentadecane 11,11-dioxide typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds that contain the necessary functional groups. These intermediates undergo cyclization reactions under controlled conditions to form the tetracyclic structure. Specific reagents and catalysts are used to facilitate these reactions, ensuring the correct stereochemistry and functional group placement.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of high-pressure reactors, specialized catalysts, and purification techniques such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(2R,7R)-11λ6-thia-1,8,10,12-tetrazatetracyclo[8.3.1.18,12.02,7]pentadecane 11,11-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional oxygen-containing functional groups.
Reduction: Reduction reactions can modify the oxidation state of the sulfur atom or other functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound.
Scientific Research Applications
Chemistry
In chemistry, (2R,7R)-11λ6-thia-1,8,10,12-tetrazatetracyclo[8.3.1.18,12.02,7]pentadecane 11,11-dioxide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of tetracyclic systems and the effects of multiple nitrogen atoms in a single molecule.
Biology
The compound’s potential biological activity is of interest in the field of medicinal chemistry. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to explore its potential as a therapeutic agent.
Medicine
In medicine, the compound may be explored for its pharmacological properties. Studies focus on its ability to modulate biological pathways and its potential use in treating various diseases.
Industry
In the industrial sector, this compound may be used as a precursor for the synthesis of other complex molecules or as a catalyst in specific chemical reactions.
Mechanism of Action
The mechanism of action of (2R,7R)-11λ6-thia-1,8,10,12-tetrazatetracyclo[8.3.1.18,12.02,7]pentadecane 11,11-dioxide involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and influencing various biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (2R,7R)-11λ6-thia-1,8,10,12-tetrazatetracyclo[8.3.1.18,12.02,7]pentadecane
- 1,8,10,12-tetrazatetracyclo[8.3.1.18,12.02,7]pentadecane derivatives
Uniqueness
What sets (2R,7R)-11λ6-thia-1,8,10,12-tetrazatetracyclo[83118,1202,7]pentadecane 11,11-dioxide apart from similar compounds is its specific stereochemistry and the presence of the sulfur atom in the tetracyclic framework
Properties
CAS No. |
132316-51-9 |
|---|---|
Molecular Formula |
C10H18N4O2S |
Molecular Weight |
258.34 g/mol |
IUPAC Name |
(2R,7R)-11λ6-thia-1,8,10,12-tetrazatetracyclo[8.3.1.18,12.02,7]pentadecane 11,11-dioxide |
InChI |
InChI=1S/C10H18N4O2S/c15-17(16)13-5-11-6-14(17)8-12(7-13)10-4-2-1-3-9(10)11/h9-10H,1-8H2/t9-,10-/m1/s1 |
InChI Key |
DRYFQLDUOJHWBF-NXEZZACHSA-N |
Isomeric SMILES |
C1CC[C@@H]2[C@@H](C1)N3CN4CN2CN(C3)S4(=O)=O |
Canonical SMILES |
C1CCC2C(C1)N3CN4CN2CN(C3)S4(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-(2-nitrophenyl)-5,11-dioxa-2-azatricyclo[7.3.0.03,7]dodeca-1(9),3(7)-diene-6,10-dione](/img/structure/B12738831.png)

